2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid
Overview
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid is a derivative of aspartic acid, a common amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the OtBu group protects the carboxyl group, allowing for selective deprotection and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the methylation of the amino group, followed by the introduction of the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The carboxyl group is then protected with the OtBu group using tert-butyl alcohol and a strong acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and conditions are optimized to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
Chemistry
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It allows for the stepwise construction of peptides with high precision and yield.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the OtBu group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid but without the methylation of the amino group.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with similar protective groups.
Boc-Asp(OtBu)-OH: Uses a different protective group (Boc) for the amino group.
Uniqueness
This compound is unique due to the methylation of the amino group, which can influence the reactivity and properties of the resulting peptides
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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